

In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nadolol D9	
Cat. No.:	B1434460	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, pharmacological properties, and experimental data related to **Nadolol D9**. While a specific Safety Data Sheet (SDS) for the deuterated analog, **Nadolol D9**, is not publicly available, this document compiles and extrapolates from the extensive data available for Nadolol, noting the isotopic labeling for context. **Nadolol D9** is a valuable tool in research and development, particularly in pharmacokinetic and metabolism studies, where its distinct mass allows for precise tracking and quantification.

Chemical and Physical Properties

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1] The deuterated form, **Nadolol D9**, shares the same core chemical structure with the substitution of nine hydrogen atoms with deuterium. This isotopic labeling minimally alters the physicochemical properties relevant to safety but provides a crucial analytical distinction.



Property	Value	Reference
Chemical Name	(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol	[1]
Molecular Formula (Nadolol)	C ₁₇ H ₂₇ NO ₄	[1]
Molecular Weight (Nadolol)	309.40 g/mol	[1]
Molecular Formula (Nadolol D9)	C17H18D9NO4	
Molecular Weight (Nadolol D9)	318.46 g/mol	
Appearance	White to off-white crystalline powder	[2]
Melting Point	124-136 °C	
Solubility	Freely soluble in ethanol and methanol; slightly soluble in water and chloroform; practically insoluble in acetone and benzene.	[2]
Octanol/Water Partition Coefficient (Log P)	0.71 to 1.2	[1]

Toxicological Data

Toxicological data for Nadolol has been established through extensive studies in various animal models. These findings are considered directly relevant for assessing the safety profile of **Nadolol D9** in a research setting.



Test	Species	Route	Value	Reference
Acute Toxicity (LD50)	Mouse	Oral	4500 mg/kg	[3]
Rat	Oral	5300 mg/kg	[3]	
Carcinogenicity	Rat, Mouse	Oral (2-year study)	No neoplastic, preneoplastic, or non-neoplastic pathologic lesions observed.	
Embryo- and Fetotoxicity	Rabbit	Oral	Evidence of toxicity at doses 5 to 10 times the maximum indicated human dose.	
Rat, Hamster	Oral	No evidence of embryo- or fetotoxicity.		_
Mutagenicity (Ames Test)	Negative		_	

Handling and Storage

Proper handling and storage procedures are critical to ensure the stability and safety of **Nadolol D9**.



Aspect	Recommendation
Storage Temperature	Store at room temperature, between 20°C and 25°C (68°F and 77°F).[4][5]
Storage Conditions	Keep in a tightly closed, light-resistant container in a cool, dry place.[2][4][5]
Handling Precautions	Avoid contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure adequate ventilation to prevent inhalation of dust.
In case of Exposure	Skin Contact: Wash the affected area with soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention.

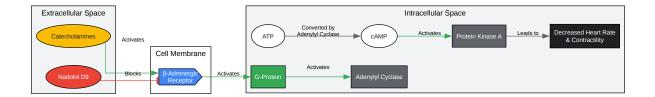
Pharmacological Profile and Signaling Pathway

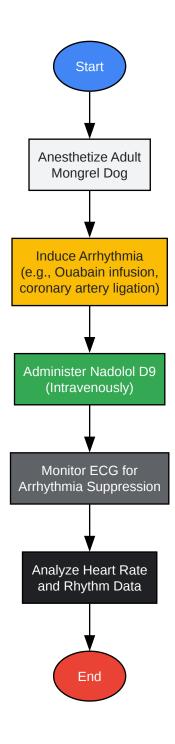
Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both $\beta 1$ and $\beta 2$ adrenergic receptors.[1] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure.

The primary signaling pathway affected by Nadolol involves the G-protein coupled beta-adrenergic receptors. Blockade of these receptors prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including decreased protein kinase A (PKA) activity, which in cardiac muscle cells, leads to reduced calcium influx and a subsequent decrease in contractility and heart rate.

Interestingly, prolonged exposure to nadolol has been shown to induce an up-regulation of β_1 -adrenergic receptors. This process is thought to be mediated through a protein kinase C (PKC)-related pathway, which is activated via α_1 -adrenergic receptors.









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- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1434460#safety-data-sheet-sds-for-nadolol-d9]

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